![molecular formula C10H11F2NO3 B154163 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-69-7](/img/structure/B154163.png)
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, also known as DFMPA, is a chemical compound that is widely used in scientific research. DFMPA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in many physiological processes in the brain.
Mécanisme D'action
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid acts as a competitive antagonist of mGluR5 by binding to the receptor's orthosteric site. This prevents the activation of the receptor by its endogenous ligand, glutamate. The blockade of mGluR5 by 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid results in the inhibition of downstream signaling pathways, which leads to a reduction in neuronal activity.
Effets Biochimiques Et Physiologiques
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in the regulation of movement and reward. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been shown to reduce the expression of immediate-early genes such as c-fos, which are involved in the regulation of gene expression in response to neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid also has poor solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several potential future directions for scientific research. One potential direction is the development of improved mGluR5 antagonists with longer half-lives and better solubility. Another potential direction is the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can also be used to study the role of mGluR5 in other physiological processes such as pain, anxiety, and depression.
Conclusion:
In conclusion, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is a valuable tool for scientific research in the field of neuroscience. Its potent and selective antagonism of mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of improved mGluR5 antagonists and the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders.
Méthodes De Synthèse
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can be synthesized using a multistep process that involves the reaction of 3-bromo-3-[2-(difluoromethoxy)phenyl]propanoic acid with ammonia. The reaction results in the formation of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is widely used in scientific research as a tool to study the role of mGluR5 in various physiological processes. It has been shown to be effective in animal models of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
127842-69-7 |
|---|---|
Nom du produit |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid |
Formule moléculaire |
C10H11F2NO3 |
Poids moléculaire |
231.2 g/mol |
Nom IUPAC |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)7(13)5-9(14)15/h1-4,7,10H,5,13H2,(H,14,15) |
Clé InChI |
MJAMQUZSDYHIAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



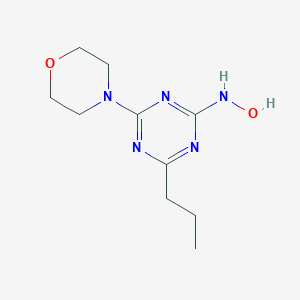
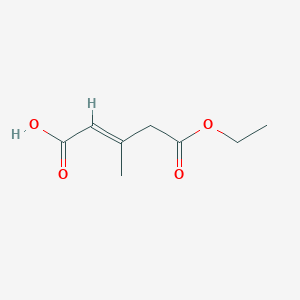
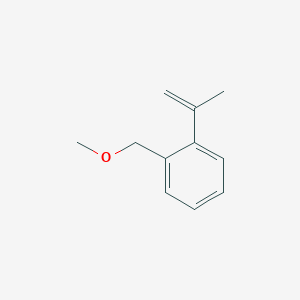
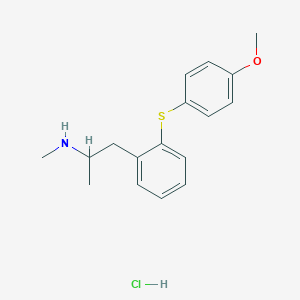
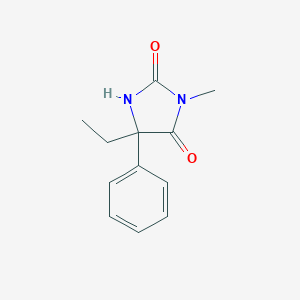
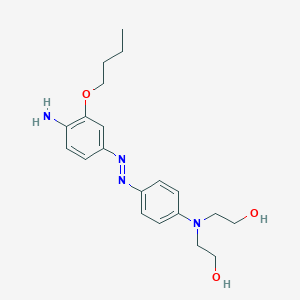
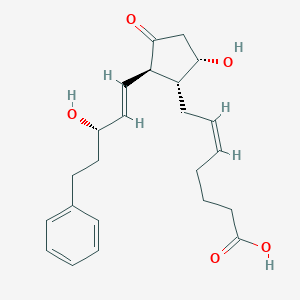
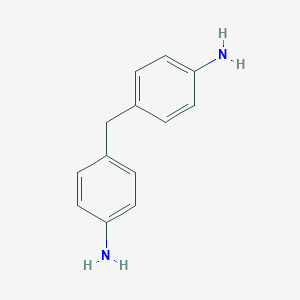
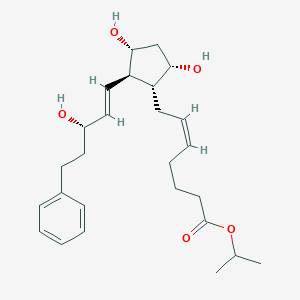
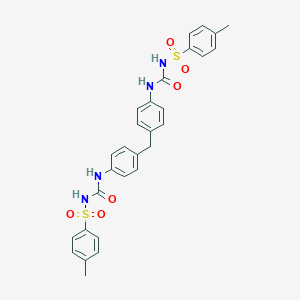
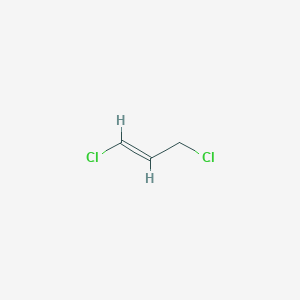
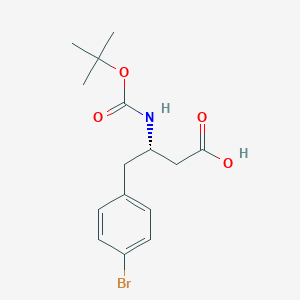
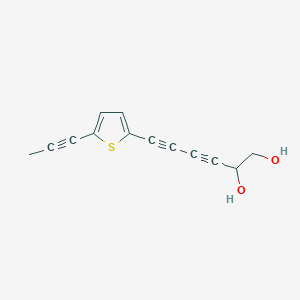
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)